[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Description
The compound [2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate features a complex structure comprising a dihydropyrazole core, a phenyl substituent, a vinyl sulfonamide group, and an acetate ester.
Properties
IUPAC Name |
[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-17-7-9-18(10-8-17)12-14-31(28,29)23-15-22(27)30-16-21(26)25-13-11-20(24-25)19-5-3-2-4-6-19/h2-10,12,14,23H,11,13,15-16H2,1H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKCDIHETNEZBK-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)N2CCC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)N2CCC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a novel derivative of pyrazole, which has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to synthesize existing research findings to provide a comprehensive overview of its biological activity, synthesis methods, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent modifications to introduce the sulfonamide and acetate moieties. The synthetic routes often utilize readily available precursors and involve standard organic reactions such as nucleophilic substitutions and cyclization.
General Synthetic Scheme:
- Formation of Pyrazole: Utilizing 5-phenyl-3,4-dihydropyrazole as a starting material.
- Nucleophilic Substitution: Introducing the sulfonamide group via reaction with sulfonyl chlorides.
- Acetate Formation: Acetylation using acetic anhydride or acetyl chlorides.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various in vitro assays. The National Cancer Institute's (NCI) 60-cell line screening revealed promising results, indicating that the compound exhibits significant cytotoxicity against multiple cancer cell lines.
Table 1: Anticancer Activity Data
The structure-activity relationship indicates that modifications on the phenyl groups significantly influence the potency, with electron-withdrawing groups enhancing activity.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various bacterial strains. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| E. coli | 15 | 50 | |
| S. aureus | 18 | 25 | |
| P. aeruginosa | 12 | 100 |
The antimicrobial efficacy is attributed to the presence of the pyrazole ring, which is known for its bioactive properties.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study on Anticancer Properties: A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, suggesting its potential as a chemotherapeutic agent.
- Case Study on Antimicrobial Efficacy: In a clinical setting, derivatives of this compound were tested against resistant strains of bacteria, showing effectiveness where conventional antibiotics failed.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The target compound’s dihydropyrazole core distinguishes it from pyrrolidinone () or piperazine () analogs, which may confer distinct conformational dynamics.
- The (E)-vinyl sulfonamide group is unique to the target, whereas analogs feature simpler sulfanyl () or dichlorophenyl sulfonyl () groups. This vinyl group could enhance reactivity or binding specificity.
Physicochemical Properties
- Solubility : The acetate ester and sulfonamide groups in the target compound likely improve aqueous solubility compared to purely hydrophobic analogs like the 2-methylphenyl-substituted pyrazole ().
- Stability : The vinyl sulfonamide may confer susceptibility to hydrolysis under acidic conditions, whereas thioether-containing analogs (e.g., ) are generally more stable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
